molecular formula C5H9ClO2 B2828961 1-Chloro-4-methoxybutan-2-one CAS No. 87308-03-0

1-Chloro-4-methoxybutan-2-one

Cat. No. B2828961
CAS RN: 87308-03-0
M. Wt: 136.58
InChI Key: GVTCSZPWDYDCIY-UHFFFAOYSA-N
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Description

“1-Chloro-4-methoxybutan-2-one” is a chemical compound with the molecular formula C5H9ClO2 . It is also known by other names such as “1-Chloro-4-methoxybutane” and "4-Chlorobutyl methyl ether" .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-methoxybutan-2-one” consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass is 122.593 Da .


Physical And Chemical Properties Analysis

“1-Chloro-4-methoxybutan-2-one” has a molecular weight of 136.58 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.6, indicating its lipophilicity . It is very soluble with a solubility of 30.6 mg/ml .

Scientific Research Applications

Substitution of Carcinogenic Halogenated Solvents

MO represents a renewable oxygenated solvent that could potentially replace carcinogenic halogenated solvents in specific contexts. As regulations become stricter regarding hazardous substances, MO’s properties make it an attractive alternative .

Safety and Hazards

The safety data sheet for “1-Chloro-4-methoxybutan-2-one” indicates that it should be stored in an inert atmosphere, under -20°C . It has a hazard statement of H315-H318-H335-H227, indicating that it is highly flammable, may be fatal if swallowed and enters airways, and is harmful to aquatic life with long-lasting effects .

Future Directions

While specific future directions for “1-Chloro-4-methoxybutan-2-one” are not mentioned, related compounds like “3-Methoxybutan-2-one” have been explored as sustainable bio-based alternatives to chlorinated solvents . This suggests potential future directions in exploring “1-Chloro-4-methoxybutan-2-one” as a possible alternative solvent in various chemical reactions.

properties

IUPAC Name

1-chloro-4-methoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-8-3-2-5(7)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTCSZPWDYDCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methoxybutan-2-one

CAS RN

87308-03-0
Record name 1-chloro-4-methoxybutan-2-one
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